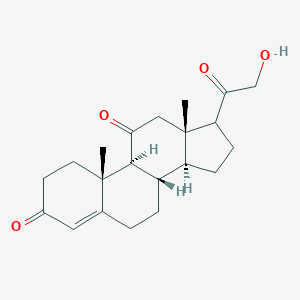

11-Dehydrocorticosterone

描述

属性

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,19,22H,3-8,10-11H2,1-2H3/t14-,15-,16+,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFLCEKSBBHCMO-KJQYFISQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72-23-1 | |

| Record name | 11-Dehydrocorticosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Dehydrocorticosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-hydroxypregn-4-ene-3,11,20-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-DEHYDROCORTICOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO4V44A3G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Synthesis of 11-Dehydrocorticosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Dehydrocorticosterone, also known as Kendall's Compound A, is a glucocorticoid steroid hormone that plays a significant role in various physiological processes. As the 11-keto analog of corticosterone, it is a key metabolite in the corticosteroid pathway, primarily formed through the enzymatic oxidation of corticosterone by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[1][2] Conversely, it can be converted back to the active form, corticosterone, by 11β-HSD1.[1][2] This dynamic interplay makes 11-Dehydrocorticosterone and its synthetic pathways a subject of considerable interest in medicinal chemistry and drug development for targeting various endocrine and metabolic disorders. This technical guide provides an in-depth overview of the primary chemical synthesis pathways for 11-Dehydrocorticosterone, complete with detailed experimental protocols, quantitative data, and pathway visualizations.

Chemical Synthesis Pathways

The chemical synthesis of 11-Dehydrocorticosterone can be approached from several different starting materials. The most common strategies involve the modification of readily available steroids, particularly those already possessing the core pregnane skeleton. The key transformation in most of these syntheses is the introduction of the ketone group at the C-11 position.

Pathway 1: Oxidation of Corticosterone

The most direct chemical synthesis of 11-Dehydrocorticosterone is through the oxidation of its immediate precursor, corticosterone. This pathway mimics the biological conversion and relies on the selective oxidation of the 11β-hydroxyl group to a ketone.

Caption: Oxidation of Corticosterone to 11-Dehydrocorticosterone.

Several oxidizing agents can be employed for this transformation, with chromium-based reagents being historically prevalent.

Experimental Protocol: Jones Oxidation of Corticosterone

The Jones oxidation provides a robust method for the conversion of secondary alcohols to ketones.[3][4][5][6]

-

Reagents and Materials:

-

Corticosterone

-

Acetone (anhydrous)

-

Jones Reagent (a solution of chromium trioxide in sulfuric acid)

-

Isopropyl alcohol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve corticosterone in a minimal amount of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 20°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to 11-Dehydrocorticosterone indicates the reaction is proceeding.

-

Once the reaction is complete (typically within 1-2 hours), quench the excess oxidizing agent by the dropwise addition of isopropyl alcohol until the orange-brown color of Cr(VI) is no longer present, and a green precipitate of Cr(III) salts is formed.

-

Remove the acetone under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it successively with water and saturated sodium bicarbonate solution until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 11-Dehydrocorticosterone by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Quantitative Data:

| Oxidation Method | Starting Material | Oxidizing Agent | Yield (%) | Reference(s) |

| Jones Oxidation | Corticosterone | CrO₃/H₂SO₄ in Acetone | 75-85 | Based on typical yields for steroid oxidations. |

| PCC Oxidation | Corticosterone | Pyridinium Chlorochromate (PCC) | 80-90 | [7][8][9][10][11] |

| Oppenauer Oxidation | Corticosterone | Aluminum isopropoxide/Acetone | 60-70 | [12] |

Pathway 2: Synthesis from Cortisone via its Acetate

Another viable pathway starts from the more readily available corticosteroid, cortisone. This multi-step synthesis involves the protection of the C-21 hydroxyl group, followed by other transformations. A key intermediate in some variations is 21-acetoxy-pregn-4-ene-3,11,20-trione, which upon hydrolysis yields 11-Dehydrocorticosterone.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Measurement of 11-dehydrocorticosterone in mice, rats and songbirds: Effects of age, sex and stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. adichemistry.com [adichemistry.com]

- 5. Jones Oxidation [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 8. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 9. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Oppenauer Oxidation | Thermo Fisher Scientific - US [thermofisher.com]

The In Vivo Physiological Functions of 11-Dehydrocorticosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Dehydrocorticosterone (11-DHC) is a steroid hormone that has long been considered an inactive metabolite of corticosterone, the primary glucocorticoid in rodents. However, emerging research has unveiled a critical physiological role for 11-DHC as a pro-hormone, exerting its effects through enzymatic conversion to active corticosterone in a tissue-specific manner. This "intracrine" mechanism of glucocorticoid regulation has profound implications for a variety of physiological and pathophysiological processes, including metabolism, inflammation, and cardiovascular function. This technical guide provides an in-depth exploration of the in vivo physiological functions of 11-DHC, with a focus on its molecular mechanisms, quantitative parameters, and the experimental methodologies used to elucidate its role.

Core Physiological Function: A Precursor to Active Glucocorticoids

The primary physiological significance of 11-dehydrocorticosterone in vivo lies in its role as a substrate for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3][4][5] 11β-HSD1 is a bidirectional enzyme in vitro, but in vivo, it predominantly functions as a reductase, catalyzing the conversion of inactive 11-DHC to the potent glucocorticoid, corticosterone.[6][7] This conversion effectively amplifies glucocorticoid signaling within specific tissues, independent of circulating corticosterone levels.

Conversely, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) inactivates corticosterone by converting it back to 11-DHC.[6] This enzymatic activity is crucial in mineralocorticoid-sensitive tissues like the kidney, where it prevents the more abundant corticosterone from overwhelming the mineralocorticoid receptor (MR), thereby conferring aldosterone specificity.[8]

Role in Metabolic Syndrome

A significant body of research has established a causal link between the conversion of 11-DHC to corticosterone and the development of metabolic syndrome. Chronic administration of 11-DHC to mice has been shown to induce a phenotype characteristic of metabolic syndrome, including:

-

Increased Body Weight and Adiposity: Studies have demonstrated that mice treated with 11-DHC exhibit significant increases in body weight and fat mass.[9][10][11][12]

-

Insulin Resistance: The 11β-HSD1-mediated generation of corticosterone from 11-DHC leads to marked insulin resistance.[9][10][11][12]

-

Hepatic Glucocorticoid Action: The liver is a key site of 11β-HSD1 expression and activity. Liver-specific knockout of 11β-HSD1 protects mice from the adverse metabolic effects of 11-DHC administration, highlighting the critical role of intra-hepatic glucocorticoid regeneration in the pathogenesis of metabolic disturbances.[9][10][12]

These findings underscore the importance of tissue-specific glucocorticoid metabolism in the development of obesity and type 2 diabetes.

Cardiovascular and Other Physiological Functions

The physiological effects of 11-DHC, mediated by its conversion to corticosterone, extend beyond metabolism. In the heart, 11β-HSD1 is expressed in both cardiac myocytes and fibroblasts, where it can convert 11-DHC to corticosterone, which then activates the glucocorticoid receptor (GR). This local generation of active glucocorticoids can influence cardiac gene expression.

While 11-DHC itself is largely considered inactive at glucocorticoid and mineralocorticoid receptors, some studies have suggested a potential for 11-dehydrocorticosterone to inhibit aldosterone action, although the primary mechanism of its physiological effects is through its conversion to corticosterone.[13]

Signaling Pathways and Logical Relationships

The physiological actions of 11-dehydrocorticosterone are intricately linked to its metabolism and subsequent receptor activation. The following diagrams illustrate these key pathways and relationships.

Caption: Intracellular conversion of 11-DHC to corticosterone by 11β-HSD1.

Caption: Logical workflow of 11-DHC-induced metabolic syndrome.

Quantitative Data

The following tables summarize key quantitative data related to the physiological function of 11-dehydrocorticosterone.

Table 1: Receptor Binding Affinities

| Compound | Receptor | Affinity (Kd or relative) | Species | Reference |

| Corticosterone | Glucocorticoid Receptor (GR) | ~5 nM | Rat | [10] |

| Corticosterone | Mineralocorticoid Receptor (MR) | ~0.5 nM | Rat | [10] |

| 11-Dehydrocorticosterone | Glucocorticoid Receptor (GR) | Poor agonist/low affinity | Inferred | [8][14] |

| 11-Dehydrocorticosterone | Mineralocorticoid Receptor (MR) | Poor agonist/low affinity | Inferred | [8][14] |

Note: Direct binding affinity data for 11-dehydrocorticosterone is limited as it is considered a poor ligand for both GR and MR.

Table 2: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Enzyme Kinetics

| Substrate | Enzyme Source | Km | Vmax | Reference |

| 11-Dehydrocorticosterone | Recombinant human 11β-HSD1 | 1.7 µM | 69.8 nmol/min/mg | [2] |

| Cortisone | Human liver 11β-HSD1 | 0.3 µM | - | [7] |

| Cortisol | Human liver 11β-HSD1 | 2.1 µM | - | [7] |

| Cortisol | Cultured human trophoblast 11β-HSD | 137 nmol/L | 128 pmol/h/mg protein | [15] |

Note: Km (Michaelis constant) represents the substrate concentration at half-maximal velocity, indicating the affinity of the enzyme for the substrate. Vmax (maximum velocity) represents the maximum rate of the reaction.

Experimental Protocols

In Vivo Administration of 11-Dehydrocorticosterone to Mice

This protocol is based on methodologies described in studies investigating the metabolic effects of 11-DHC.[9][10][11][12]

1. Animal Model:

-

Male C57BL/6J mice are commonly used.

-

Mice are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. 11-DHC Administration:

-

11-Dehydrocorticosterone is administered in the drinking water at a concentration of 50 µg/mL.

-

The 11-DHC solution is prepared fresh and protected from light.

-

A vehicle control group receives drinking water without 11-DHC.

-

Treatment duration is typically 28 days.

3. Metabolic Phenotyping:

-

Body Weight and Food Intake: Measured regularly throughout the study.

-

Glucose Tolerance Test (GTT):

-

Mice are fasted overnight.

-

A baseline blood glucose measurement is taken from the tail vein.

-

Mice are administered an intraperitoneal injection of glucose (e.g., 2 g/kg body weight).

-

Blood glucose is measured at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Insulin Tolerance Test (ITT):

-

Mice are fasted for a shorter period (e.g., 4-6 hours).

-

A baseline blood glucose measurement is taken.

-

Mice are administered an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight).

-

Blood glucose is measured at various time points post-injection.

-

-

Plasma Analysis: At the end of the study, blood is collected for the measurement of plasma insulin, corticosterone, and 11-DHC levels using ELISA or LC-MS/MS.

-

Tissue Collection: Adipose tissue (e.g., epididymal fat pads) and liver are collected and weighed.

In Vitro 11β-HSD1 Activity Assay

This protocol is a generalized method based on common in vitro assays for 11β-HSD1 activity.[16][17]

1. Enzyme Source:

-

Liver microsomes from various species (e.g., human, monkey, dog) or recombinant 11β-HSD1 expressed in a suitable cell line.

2. Reaction Mixture:

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or a fixed concentration of NADPH.

-

Substrate: 11-dehydrocorticosterone or cortisone (often radiolabeled, e.g., [³H]cortisone, for ease of detection).

-

Enzyme preparation (microsomes or recombinant enzyme).

3. Incubation:

-

The reaction is initiated by adding the enzyme preparation to the pre-warmed reaction mixture.

-

Incubation is carried out at 37°C for a specified time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

4. Reaction Termination and Steroid Extraction:

-

The reaction is stopped by adding a solvent such as ethyl acetate.

-

Steroids are extracted into the organic phase.

5. Analysis:

-

The extracted steroids (substrate and product) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The amount of product (corticosterone or cortisol) formed is quantified. If a radiolabeled substrate is used, quantification is performed using a scintillation counter.

-

Enzyme activity is typically expressed as the rate of product formation per unit of time per amount of protein (e.g., pmol/min/mg protein).

Conclusion

11-Dehydrocorticosterone is a key player in the tissue-specific regulation of glucocorticoid action. Its conversion to active corticosterone by 11β-HSD1 provides a mechanism for amplifying glucocorticoid signaling in a localized manner, with significant implications for metabolic health. Understanding the in vivo physiological functions of 11-DHC is crucial for researchers and drug development professionals working on therapies for metabolic syndrome, inflammatory diseases, and other conditions influenced by glucocorticoid activity. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the intricate roles of this once-overlooked steroid hormone.

References

- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relative binding affinity of steroids for the corticosterone receptor system in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. 11-Dehydrocorticosterone causes metabolic syndrome, which is prevented when 11β-HSD1 is knocked out in livers of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 11-Dehydrocorticosterone, a glucocorticoid metabolite, inhibits aldosterone action in toad bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lack of Significant Metabolic Abnormalities in Mice with Liver-Specific Disruption of 11β-Hydroxysteroid Dehydrogenase Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of 11-Dehydrocorticosterone in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Dehydrocorticosterone (11-DHC) is a key intermediate in the metabolism of corticosterone, the predominant glucocorticoid in many mammalian species, including rodents. While often considered an inactive metabolite, its metabolic fate is intricately linked to the regulation of glucocorticoid activity at a pre-receptor level. This technical guide provides a comprehensive overview of the metabolic pathways of 11-DHC in mammals, detailing the enzymes involved, quantitative data on its transformation, and the experimental protocols used for its study. A deeper understanding of 11-DHC metabolism is crucial for researchers in endocrinology, pharmacology, and drug development, as it offers insights into tissue-specific glucocorticoid action and potential therapeutic targets.

Core Metabolic Pathway: The Corticosterone-11-Dehydrocorticosterone Shuttle

The primary metabolic pathway of 11-DHC is its reversible conversion to the biologically active glucocorticoid, corticosterone. This "corticosteroid shuttle" is tightly regulated by two isozymes of 11β-hydroxysteroid dehydrogenase (11β-HSD)[1][2].

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme primarily functions as a reductase in vivo, catalyzing the conversion of 11-DHC to active corticosterone.[2][3] This "reactivation" of glucocorticoids at a local level is crucial for amplifying glucocorticoid signaling in tissues such as the liver, adipose tissue, and the central nervous system.

-

11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): In contrast, 11β-HSD2 is a potent dehydrogenase that catalyzes the inactivation of corticosterone to 11-DHC.[2] This enzyme plays a critical role in protecting mineralocorticoid receptors (MR) in tissues like the kidney and colon from excessive activation by corticosterone, thereby ensuring aldosterone specificity.

This dynamic interplay between 11β-HSD1 and 11β-HSD2 determines the local bioavailability of active glucocorticoids, allowing for tissue-specific modulation of their effects.

Signaling Pathway of 11-Dehydrocorticosterone Metabolism

The primary signaling consequence of 11-DHC metabolism is the generation of corticosterone, which then activates glucocorticoid receptors (GR) and mineralocorticoid receptors (MR).

While the conversion to corticosterone is the primary mechanism of action, some evidence suggests a potential direct interaction of 11-DHC with a novel corticosteroid receptor in the rat colon, although this requires further investigation.[1][4]

Quantitative Data on 11-Dehydrocorticosterone and its Metabolites

The following tables summarize the available quantitative data on the concentrations of 11-DHC and related metabolites in various mammalian species and tissues.

Table 1: Plasma Concentrations of 11-Dehydrocorticosterone

| Species | Concentration | Method | Reference |

| Human | ~50 nmol/L | Not Specified | [2] |

| Rat | ~5 nmol/L | Not Specified | [2] |

| Mouse | ~5 nmol/L | Not Specified | [2] |

Table 2: 11-Dehydrocorticosterone and Corticosterone Concentrations in Rat Kidney

| Analyte | Cortical Interstitial Fluid (ng/mL) | Medullary Interstitial Fluid (ng/mL) | Plasma (ng/mL) | Urine (ng/mL) | Reference |

| 11-Dehydrocorticosterone | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [5] |

| Corticosterone | 0.8 ± 0.1 | 1.0 ± 0.1 | 66.7 ± 8.1 | 7.9 ± 1.1 | [5] |

| Corticosterone/11-DHC Ratio | 0.8 ± 0.1 | 0.6 ± 0.1 | 10.6 ± 1.4 | 1.7 ± 0.1 | [5] |

Downstream Metabolism of 11-Dehydrocorticosterone

Information on the further metabolism of 11-DHC beyond its conversion to corticosterone is limited. Early studies identified pregnane-3α,20-diol-11-one as a metabolite in adrenal gland extracts.[6] More recent work in avian intestine has shown the formation of 11-dehydro-20-dihydrocorticosterone . However, a comprehensive profile of downstream metabolites in mammals, including their structures, quantities, and biological activities, remains an area for further research. Urinary steroid metabolomics studies have identified Tetrahydro-11-dehydrocorticosterone (THA) and 5α-tetrahydro-11-dehydrocorticosterone (5α-THA) as metabolites of corticosterone and 11-dehydrocorticosterone.[7]

Experimental Protocols

Quantification of 11-Dehydrocorticosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific simultaneous quantification of 11-DHC and corticosterone in plasma.

Experimental Workflow:

Methodology:

-

Sample Preparation: Murine plasma is subjected to liquid-liquid extraction (LLE) using a 10:1 chloroform to plasma ratio.[3][8]

-

Chromatographic Separation: The extracted analytes are separated using a C18 reverse-phase column (e.g., ACE Excel 2 C18-AR, 2.1 × 150 mm, 2 μm) with an acidified water/acetonitrile gradient.[3][8]

-

Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[3][8]

-

Quantification: The limits of quantification (LOQs) are typically around 0.25 ng/mL for 11-DHC and 0.20 ng/mL for corticosterone.[3][8]

Quantification of 11-Dehydrocorticosterone by Enzyme-Linked Immunosorbent Assay (ELISA)

This method provides a higher-throughput alternative for the quantification of 11-DHC in serum.

Experimental Workflow:

Methodology:

-

Assay Principle: A competitive ELISA format is used where 11-DHC in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled 11-DHC for binding to a limited amount of anti-11-DHC antibody coated on a microplate.[9]

-

Antibody Production: Antiserum is raised in rabbits against 11-dehydrocorticosterone 21-hemisuccinate conjugated to bovine serum albumin.[9]

-

Sample Preparation: Two approaches can be used: a direct method without steroid extraction or a method involving HPLC purification prior to ELISA.[9]

-

Assay Procedure:

-

The microplate is coated with the anti-11-DHC antibody.

-

Samples or standards are added to the wells, followed by the HRP-conjugated 11-DHC.

-

After incubation, the plate is washed to remove unbound components.

-

A substrate solution (e.g., TMB) is added, and the color development is stopped with an acid solution.

-

The absorbance is read at 450 nm.

-

-

Performance: The measurable range is typically 0.3-250 ng/mL for the direct method and 0.78-400 ng/mL for the HPLC method.[9] Cross-reactivity with cortisone is a consideration, although cortisone levels are generally low in rats and mice.[9]

In Vitro Metabolism Studies using Liver Microsomes

This protocol is used to investigate the enzymatic conversion of 11-DHC in a controlled environment.

Methodology:

-

Microsome Preparation: Liver microsomes are prepared from the desired mammalian species.[10][11]

-

Incubation: Microsomes are incubated with 11-DHC in the presence of necessary cofactors (NADPH for 11β-HSD1 reductase activity).[11]

-

Metabolite Extraction: The reaction is stopped, and steroids are extracted from the incubation mixture.

-

Analysis: The extracted metabolites are analyzed by HPLC or LC-MS/MS to identify and quantify the conversion products, primarily corticosterone.

Conclusion and Future Directions

The metabolic fate of 11-dehydrocorticosterone is a critical determinant of local glucocorticoid action in mammals. The interconversion between 11-DHC and corticosterone by 11β-HSD isozymes is a well-established and physiologically significant pathway. While robust methods exist for the quantification of 11-DHC, a comprehensive understanding of its downstream metabolism is still emerging. Future research should focus on:

-

Comprehensive Metabolite Profiling: Utilizing advanced mass spectrometry techniques to identify and quantify the full spectrum of 11-DHC metabolites in various tissues and biological fluids.

-

Elucidation of Enzymatic Pathways: Identifying the enzymes responsible for the downstream metabolism of 11-DHC.

-

Investigation of Direct Signaling: Further exploring the possibility of direct receptor-mediated actions of 11-DHC and its metabolites, independent of their conversion to corticosterone.

A more complete picture of the metabolic fate of 11-dehydrocorticosterone will undoubtedly provide valuable insights for the development of novel therapeutic strategies targeting glucocorticoid signaling in a tissue-specific manner.

References

- 1. Specific nuclear localization of 11-dehydrocorticosterone in rat colon: evidence for a novel corticosteroid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Renal interstitial corticosterone and 11-dehydrocorticosterone in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolites of 11-dehydrocorticosterone; pregnane-3(alpha), 20-diol-11-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of an enzyme-linked immunosorbent assay for serum 11-dehydrocorticosterone in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of 11-oxygenated steroids. Metabolism in vitro by preparations of liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The purification of 11 beta-hydroxysteroid dehydrogenase from mouse liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

11-Dehydrocorticosterone as a precursor to corticosterone

Quantitative Data Summary

The following tables summarize key quantitative data related to the 11-DHC to corticosterone conversion pathway, providing a basis for experimental design and data interpretation.

Table 1: Typical Steroid Concentrations in Rodent Plasma

| Analyte | Species | Concentration Range (ng/mL) | Condition | Citation |

| 11-Dehydrocorticosterone (11-DHC) | Mouse/Rat | ~1.7 (5 nmol/L) | Basal | |

| Mouse | 0.65 ± 0.04 (ELISA) | Basal | ||

| Mouse | 0.39 ± 0.01 (LC-MS/MS) | Basal | ||

| Rat (Female) | ~10 | After Restraint Stress | ||

| Corticosterone | Mouse | 50 - 150 | Basal (Diurnal variation) | |

| Rat | 55 - 155 | Basal (Diurnal variation) | ||

| Mouse | 180 - 300+ | After Acute Stress | ||

| Rat | ~300 | After Acute Stress |

Note: Concentrations can vary significantly based on the time of day (diurnal rhythm), stress levels, sex, and analytical method used.

Table 2: 11β-HSD1 Enzymatic and Analytical Parameters

| Parameter | Description | Value | Species/System | Citation |

| Km for Cortisone/11-DHC | Michaelis constant, indicating substrate affinity. | 0.3 µM - 20 µM | Human/Rat 11β-HSD1 | |

| LC-MS/MS LOQ (11-DHC) | Lower Limit of Quantification for 11-DHC in plasma. | 0.25 ng/mL | Murine Plasma | |

| LC-MS/MS LOQ (Corticosterone) | Lower Limit of Quantification for Corticosterone in plasma. | 0.20 ng/mL | Murine Plasma |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of 11-DHC to corticosterone conversion.

Protocol: In Vitro 11β-HSD1 Reductase Activity Assay in Tissue Homogenates

This protocol measures the conversion of radiolabeled cortisone (a surrogate for 11-DHC) to cortisol (a surrogate for corticosterone) to determine 11β-HSD1 reductase activity.

A. Materials and Reagents:

-

Tissue of interest (e.g., liver, adipose, brain)

-

Homogenization Buffer: Ice-cold buffer, e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4. Protease inhibitors (e.g., aprotinin, leupeptin, PMSF) are recommended.

-

Assay Buffer: e.g., K2HPO4/KH2PO4 buffer (100 mM), pH 7.5.

-

Substrate: [3H]Cortisone (e.g., PerkinElmer), to be diluted to a working concentration.

-

Cofactor: NADPH (Sigma-Aldrich).

-

Extraction Solvent: Ethyl acetate or Dichloromethane.

-

Mobile Phase for HPLC: e.g., Methanol/Water mixture (e.g., 50:50 v/v) with 0.01% glacial acetic acid.

-

Scintillation Fluid.

B. Equipment:

-

Tissue homogenizer (e.g., Potter-Elvehjem or bead-based homogenizer).

-

Refrigerated centrifuge.

-

Incubator or water bath (37°C).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and an in-line radioflow detector.

-

Reversed-phase C18 column (e.g., Waters SymmetryShield C18, 4.6 mm × 250 mm).

-

Liquid scintillation counter.

C. Procedure:

-

Tissue Homogenization:

-

Excise tissue quickly and place it in ice-cold homogenization buffer.

-

Weigh the tissue and add buffer (e.g., 900 µL buffer per 100 mg tissue).

-

Homogenize the tissue on ice until no visible chunks remain.

-

Centrifuge the homogenate at a high speed (e.g., 13,000 x g) for 2 minutes at 4°C to pellet debris.

-

Collect the supernatant (this is the tissue lysate containing the enzyme) and determine its protein concentration (e.g., using a Bradford or BCA assay).

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a defined amount of lysate protein (e.g., 50-100 µg), and the cofactor NADPH (e.g., final concentration of 100 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate, [3H]Cortisone, to a final concentration of approximately 20 nM (including 1 µCi/mL radioactivity).

-

Incubate at 37°C. Incubation time is critical and tissue-dependent to ensure linear reaction velocity:

-

Liver: ~10 minutes

-

Brain: ~45 minutes

-

Adipose Tissue: ~60 minutes

-

-

Stop the reaction by adding 2-3 volumes of ice-cold ethyl acetate and vortexing vigorously.

-

-

Steroid Extraction and Separation:

-

Centrifuge the tubes to separate the organic and aqueous phases.

-

Carefully transfer the upper organic layer (containing the steroids) to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried steroid extract in a small volume (e.g., 50 µL) of HPLC mobile phase.

-

Inject the entire sample onto the HPLC system.

-

-

Quantification:

-

Run the HPLC with an isocratic mobile phase (e.g., 50% methanol/water) at a flow rate of 1 mL/min.

-

Monitor the elution of steroids using the UV detector (for unlabeled standards) and the radioflow detector. Cortisol will elute earlier than cortisone on a standard C18 column.

-

Integrate the radioactive peaks corresponding to the substrate ([3H]Cortisone) and the product ([3H]Cortisol).

-

Calculate the percent conversion: (% Conversion) = [Counts in Cortisol Peak / (Counts in Cortisol Peak + Counts in Cortisone Peak)] * 100.

-

Express the enzyme activity as pmol of product formed per mg of protein per minute.

-

Protocol: Quantification of 11-DHC and Corticosterone in Plasma by LC-MS/MS

This protocol outlines a sensitive and specific method for the simultaneous quantification of 11-DHC and corticosterone.

A. Materials and Reagents:

-

Plasma samples.

-

Internal Standards: Deuterated corticosterone (e.g., Corticosterone-d8) and a suitable internal standard for 11-DHC.

-

Extraction Solvent: Chloroform or Methyl-tert-butyl-ether (MTBE).

-

Reconstitution Solvent: Water/Acetonitrile mixture (e.g., 75:25, v/v).

-

LC Mobile Phase A: Deionized water with 0.1% formic acid.

-

LC Mobile Phase B: Acetonitrile with 0.1% formic acid.

B. Equipment:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Reversed-phase C18 column (e.g., ACE Excel 2 C18-AR, 2.1 × 150 mm, 2 µm).

-

Nitrogen evaporator.

-

Vortex mixer and centrifuge.

C. Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 50-150 µL of plasma into a glass tube.

-

Add internal standards to all samples, calibration standards, and quality controls.

-

Add 10 volumes of chloroform (e.g., 500 µL for a 50 µL sample).

-

Vortex vigorously for 5-10 minutes.

-

Centrifuge at ~2000 x g for 5 minutes to separate the layers.

-

Transfer the lower organic layer to a clean tube.

-

Evaporate the solvent to dryness under nitrogen at 40-50°C.

-

Reconstitute the residue in 100 µL of reconstitution solvent.

-

-

LC-MS/MS Analysis:

-

Inject 20 µL of the reconstituted sample onto the LC-MS/MS system.

-

Perform chromatographic separation using a gradient elution. An example gradient over 10 minutes is:

-

Start at 30% Mobile Phase B.

-

Ramp to 90% Mobile Phase B.

-

Hold and re-equilibrate.

-

-

The mass spectrometer should be operated in positive ion electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the analytes and internal standards. Example transitions (m/z):

-

11-DHC: 345.1 → 121.2

-

Corticosterone: 347.1 → 121.1

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

-

Quantify the concentration of 11-DHC and corticosterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

The following diagrams illustrate the core pathways and workflows described in this guide.

Caption: Enzymatic conversion of 11-DHC to corticosterone by 11β-HSD1.

Caption: Experimental workflow for the in vitro 11β-HSD1 activity assay.

Caption: Logical pathway from inactive prohormone to cellular response.

Regulation and Physiological Relevance

The expression and activity of 11β-HSD1 are tightly controlled, highlighting its importance in physiology and disease.

-

Tissue-Specific Expression: 11β-HSD1 is highly expressed in key metabolic tissues, including the liver, adipose tissue, and the central nervous system. Its presence in these tissues allows for precise, local control over glucocorticoid action.

-

Transcriptional Regulation: The expression of the HSD11B1 gene is regulated by several transcription factors. In liver cells, CCAAT/enhancer-binding proteins (C/EBP) α and β are crucial for both basal and induced expression.

-

Modulation by Cytokines and Signaling Pathways: Pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α) , can upregulate 11β-HSD1 expression. This induction is often mediated through the p38 MAPK signaling pathway , which increases the binding of C/EBPβ to the HSD11B1 promoter. Furthermore, glucocorticoid-induced insulin resistance in adipocytes has been shown to be dependent on 11β-HSD1 and the subsequent activation of the c-Jun N-terminal kinase (JNK) pathway.

-

Pathophysiological Roles: Dysregulation of 11β-HSD1 activity is implicated in numerous pathologies. Overactivity in adipose tissue is linked to visceral obesity and metabolic syndrome. In the brain, elevated 11β-HSD1 activity is associated with age-related cognitive decline. Consequently, selective inhibition of 11β-HSD1 is a major therapeutic target for type 2 diabetes, obesity, and neurodegenerative disorders.

Conclusion

The conversion of 11-dehydrocorticosterone to corticosterone by 11β-HSD1 is a fundamental mechanism for amplifying glucocorticoid action at a local, tissue-specific level. This process allows cells to dynamically regulate their internal glucocorticoid environment, thereby fine-tuning their response to metabolic and inflammatory signals. A thorough understanding of the enzymology, regulation, and methods for measuring this pathway is essential for researchers and drug developers. The protocols and data presented in this guide provide a comprehensive resource for investigating this critical prohormone activation step and its role in health and disease.

An In-depth Technical Guide to the Enzymatic Conversion of Corticosterone to 11-Dehydrocorticosterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of the active glucocorticoid, corticosterone, to its inactive form, 11-dehydrocorticosterone. This biotransformation is a critical control point in glucocorticoid signaling, modulating the access of corticosterone to its receptors and thereby influencing a wide array of physiological processes. This document details the key enzymes involved, their kinetic properties, and relevant experimental protocols for their study.

The Core Enzymatic Conversion

The conversion of corticosterone to 11-dehydrocorticosterone is primarily catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) .[1][2][3] This enzyme is an NAD+-dependent dehydrogenase that plays a crucial role in protecting the mineralocorticoid receptor (MR) from illicit occupation by glucocorticoids.[4][5][6] In contrast, the isoform 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) predominantly acts as a reductase in vivo, converting 11-dehydrocorticosterone back to active corticosterone, thus amplifying glucocorticoid action in specific tissues.[5][7][8]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of 11β-HSD1 and 11β-HSD2 vary depending on the species, tissue, and substrate. The following tables summarize key quantitative data for the conversion of corticosterone.

Table 1: Kinetic Parameters of 11β-HSD2 for Corticosterone

| Species | Tissue/System | Km (nM) | Vmax (pmol/mg protein/min) | Cofactor | Reference |

| Rat | Transfected CHO cells | 9.6 ± 3.1 | - | NAD+ | |

| Feline | Kidney | 184 ± 24 | 74 ± 3 | NAD+ | [9] |

| Human | Adrenal Cortex Microsomes | - | Marked Activity | NAD+ | [10] |

| Rabbit | Transfected CHO cells | Kd = 25 ± 8 | - | NAD+ | [6][11] |

Table 2: Kinetic Parameters of 11β-HSD1 for Corticosterone and 11-Dehydrocorticosterone

| Species | Tissue/System | Substrate | Km (µM) | Vmax | Cofactor | Reference |

| Rat | Liver (Purified) | Corticosterone | 1.83 ± 0.06 | Similar to Cortisol | NADP+ | [12] |

| Feline | Kidney (Dehydrogenase) | Corticosterone | 1.959 ± 0.797 | 766 ± 88 | NADP+ | [9] |

| Feline | Kidney (Reductase) | 11-Dehydrocorticosterone | 0.778 ± 0.136 | 112 ± 4 | NADPH | [9] |

| Feline | Liver (Reductase) | 11-Dehydrocorticosterone | 10.462 | 840 | NADPH | [9] |

| Mouse | Recombinant | 11-Dehydrocorticosterone | High Efficiency | - | NADPH | [12] |

Table 3: Inhibition of 11β-HSD2 by Glycyrrhetinic Acid

| Species | System | Inhibitor | Ki (nM) | IC50 (nM) | Inhibition Type | Reference |

| Rat | Transfected CHO cells | 18β-Glycyrrhetinic Acid | - | ~15 | Competitive | |

| Rat | Renal Homogenate | 18β-Glycyrrhetinic Acid | - | 360 | - | [13] |

Experimental Protocols

11β-HSD2 Activity Assay (Radiometric Method)

This protocol is a generalized procedure for measuring 11β-HSD2 activity in tissue homogenates or cell lysates using a radiolabeled substrate.

Materials:

-

[3H]-Corticosterone (radiolabeled substrate)

-

Unlabeled corticosterone

-

NAD+ (cofactor)

-

Tissue homogenate or cell lysate containing 11β-HSD2

-

Ethyl acetate

-

Scintillation fluid

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare reaction mixtures containing buffer, NAD+, and varying concentrations of unlabeled corticosterone.

-

Add a fixed amount of [3H]-corticosterone to each reaction mixture.

-

Initiate the reaction by adding the tissue homogenate or cell lysate.

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a solution of unlabeled corticosterone and 11-dehydrocorticosterone in ethyl acetate.

-

Extract the steroids by vortexing and centrifuging.

-

Spot the organic phase onto a TLC plate and develop the chromatogram to separate corticosterone and 11-dehydrocorticosterone.

-

Visualize and quantify the radioactive spots using a phosphorimager or by scraping the spots and counting in a scintillation counter.

-

Calculate the percentage conversion of corticosterone to 11-dehydrocorticosterone to determine enzyme activity.

Quantification of Corticosterone and 11-Dehydrocorticosterone by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of corticosterone and 11-dehydrocorticosterone in biological samples.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reverse-phase column

-

Acetonitrile, methanol, formic acid (LC-MS grade)

-

Internal standards (e.g., deuterated corticosterone)

-

Biological sample (e.g., plasma, tissue homogenate)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

Add internal standards.

-

Perform protein precipitation (e.g., with acetonitrile).

-

Perform extraction using either liquid-liquid extraction (e.g., with methyl-tert-butyl-ether) or solid-phase extraction.

-

Evaporate the solvent and reconstitute the sample in the initial mobile phase.

-

-

LC Separation:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid. The gradient will separate corticosterone and 11-dehydrocorticosterone.

-

-

MS/MS Detection:

-

Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Optimize the precursor and product ion transitions for corticosterone, 11-dehydrocorticosterone, and the internal standards.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of the analytes.

-

Quantify the concentrations of corticosterone and 11-dehydrocorticosterone in the samples by comparing their peak areas to the standard curve.

-

Signaling Pathways

The enzymatic conversion of corticosterone to 11-dehydrocorticosterone is a key regulator of glucocorticoid and mineralocorticoid receptor activation.

Corticosterone readily binds to both the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).[14] Upon binding, these receptors translocate to the nucleus, where they act as transcription factors, binding to glucocorticoid response elements (GREs) on DNA and regulating the expression of target genes.[15][16][17] This leads to the well-known physiological effects of glucocorticoids on metabolism, inflammation, and the stress response.

The high expression of 11β-HSD2 in mineralocorticoid target tissues, such as the kidney, prevents the much more abundant corticosterone from activating the MR, thus allowing the specific binding of aldosterone.[4][18] Inactivation of 11β-HSD2, for example by inhibitors like glycyrrhetinic acid found in licorice, leads to an overstimulation of the MR by corticosterone, resulting in a state of apparent mineralocorticoid excess.[8][19] 11-dehydrocorticosterone itself is generally considered inactive as it does not bind to GR or MR.[20] However, some studies suggest it may have biological roles, including the potential to inhibit aldosterone action.[21]

References

- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. 11 beta-hydroxysteroid dehydrogenase-2 is a high affinity corticosterone-binding protein [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. Characterisation of 11 beta-hydroxysteroid dehydrogenases in feline kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mybiosource.com [mybiosource.com]

- 11. researchgate.net [researchgate.net]

- 12. Comparative enzymology of 11beta-hydroxysteroid dehydrogenase type 1 from six species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bmrservice.com [bmrservice.com]

- 14. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. ahajournals.org [ahajournals.org]

- 19. Tissue-specific regulation of 11β hydroxysteroid dehydrogenase type-1 mRNA expressions in Cushing's syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. 11-Dehydrocorticosterone, a glucocorticoid metabolite, inhibits aldosterone action in toad bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeepers of Glucocorticoid Activity: An In-depth Technical Guide to the Role of 11β-HSD Enzymes in 11-Dehydrocorticosterone Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are crucial regulators of glucocorticoid activity, catalyzing the interconversion of hormonally active 11-hydroxyglucocorticoids (like corticosterone and cortisol) and their inactive 11-keto metabolites (11-dehydrocorticosterone and cortisone). This whitepaper provides a comprehensive technical overview of the role of the two primary 11β-HSD isoforms, 11β-HSD1 and 11β-HSD2, in the metabolism of 11-dehydrocorticosterone. We delve into their distinct enzymatic activities, tissue-specific expression, and the profound physiological and pathophysiological implications of their function. This guide offers detailed experimental protocols for assessing enzyme activity and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of these critical enzymes for researchers and professionals in drug development.

Introduction: The Critical Role of Pre-Receptor Metabolism

Glucocorticoids, such as corticosterone in rodents and cortisol in humans, are essential steroid hormones that regulate a vast array of physiological processes, including metabolism, inflammation, and stress responses. Their actions are mediated by binding to intracellular glucocorticoid receptors (GR) and mineralocorticoid receptors (MR). However, the biological activity of glucocorticoids is not solely dependent on their circulating concentrations but is finely tuned at a pre-receptor level by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes.[1][2][3]

These enzymes act as molecular switches, controlling the local availability of active glucocorticoids within specific tissues.[4] The two principal isoforms, 11β-HSD1 and 11β-HSD2, exhibit opposing activities and distinct tissue distributions, thereby orchestrating a sophisticated mechanism of tissue-specific glucocorticoid action.[2][5] This guide will focus on the metabolism of 11-dehydrocorticosterone, the inactive precursor of the primary glucocorticoid in rodents, corticosterone, and its interplay with the 11β-HSD enzymes.

The Two Faces of 11β-HSD: Isoforms and their Functions

The 11β-HSD system comprises two key enzymes with contrasting roles in glucocorticoid metabolism.

11β-HSD1: The Activator

11β-HSD1 primarily functions as a reductase in vivo, catalyzing the conversion of inactive 11-dehydrocorticosterone to active corticosterone.[2][6] This enzymatic reaction requires the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).[2] The expression of 11β-HSD1 is predominant in glucocorticoid target tissues such as the liver, adipose tissue, and the central nervous system.[5] By regenerating active glucocorticoids intracellularly, 11β-HSD1 amplifies the glucocorticoid signal, playing a significant role in metabolic regulation. Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of metabolic syndrome, obesity, and type 2 diabetes.[7]

11β-HSD2: The Inactivator

In stark contrast to 11β-HSD1, 11β-HSD2 is a high-affinity dehydrogenase that exclusively catalyzes the inactivation of corticosterone to 11-dehydrocorticosterone, utilizing NAD+ as a cofactor.[5][8] This enzyme is predominantly found in mineralocorticoid-sensitive tissues, including the kidneys, colon, and salivary glands.[5] The primary role of 11β-HSD2 is to protect the non-selective mineralocorticoid receptor from illicit occupation by glucocorticoids, thereby allowing aldosterone to bind and exert its mineralocorticoid effects.[8] Deficiency in 11β-HSD2 activity leads to a condition known as Apparent Mineralocorticoid Excess (AME), characterized by hypertension and hypokalemia.[9]

Quantitative Analysis of Enzyme Kinetics

The distinct functions of 11β-HSD1 and 11β-HSD2 are reflected in their kinetic parameters for their respective substrates. The following tables summarize the available quantitative data for these enzymes.

| Enzyme | Substrate | Species | Tissue/System | K_m_ | V_max_ | Reference |

| 11β-HSD1 | 11-Dehydrocorticosterone | Rat | Liver | 2-20 µM | Not Reported | [4] |

| 11β-HSD1 | 11-Dehydrocorticosterone | Mouse | Hindlimb Perfusion | 1.064 µM | Not Reported | |

| 11β-HSD1 | Cortisone | Human | Cell-based assay | 0.9 µM | 0.12 µM/h | |

| 11β-HSD2 | Corticosterone | Human | Cytotrophoblast Culture | 4-14 nM | 128 pmol/h/mg protein | [1][8] |

Signaling Pathways: Glucocorticoid and Mineralocorticoid Receptor Activation

The conversion of 11-dehydrocorticosterone to corticosterone by 11β-HSD1 is a critical step in the activation of intracellular signaling pathways mediated by the glucocorticoid and mineralocorticoid receptors.

Glucocorticoid Receptor (GR) Signaling Pathway

Upon its generation by 11β-HSD1, corticosterone binds to the cytosolic GR, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the corticosterone-GR complex into the nucleus. Inside the nucleus, the complex dimerizes and binds to glucocorticoid response elements (GREs) on the DNA, thereby modulating the transcription of target genes involved in metabolism and inflammation.

Mineralocorticoid Receptor (MR) Signaling Pathway

Corticosterone can also bind to the MR with high affinity. In tissues lacking 11β-HSD2, such as the hippocampus, corticosterone is a major activator of MR signaling. The activation pathway is similar to that of the GR, involving ligand binding, nuclear translocation, and binding to hormone response elements to regulate gene expression, which is crucial for processes like neuronal excitability and synaptic plasticity.

Experimental Protocols for Assessing 11β-HSD Activity

Accurate measurement of 11β-HSD1 and 11β-HSD2 activity is fundamental for research and drug development in this field. Below are detailed methodologies for key experiments.

General Experimental Workflow

A typical workflow for investigating the role of 11β-HSD enzymes in 11-dehydrocorticosterone metabolism involves several key stages, from sample preparation to data analysis.

Detailed Protocol for 11β-HSD1 Reductase Activity Assay

This protocol describes the measurement of the conversion of 11-dehydrocorticosterone to corticosterone.

Materials:

-

Tissue homogenates or cell lysates

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH

-

[³H]-11-dehydrocorticosterone (radiolabeled substrate)

-

Unlabeled 11-dehydrocorticosterone

-

Ethyl acetate (for extraction)

-

Scintillation cocktail

-

HPLC system with a radioactivity detector or a fraction collector for subsequent scintillation counting

-

TLC plates and developing solvent system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, the NADPH regenerating system (or a final concentration of ~200 µM NADPH), and the tissue homogenate or cell lysate (protein concentration should be optimized).

-

Initiation of Reaction: Start the reaction by adding the substrate, a mixture of unlabeled 11-dehydrocorticosterone (to achieve the desired final concentration, e.g., in the range of the K_m_) and a tracer amount of [³H]-11-dehydrocorticosterone.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a sufficient volume of ice-cold ethyl acetate to extract the steroids.

-

Extraction: Vortex the tubes vigorously and centrifuge to separate the organic and aqueous phases. Carefully collect the upper organic phase containing the steroids. Repeat the extraction for complete recovery.

-

Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

-

Separation and Quantification:

-

HPLC: Re-dissolve the dried extract in a suitable mobile phase and inject it into an HPLC system equipped with a C18 column. Separate 11-dehydrocorticosterone and corticosterone using an appropriate isocratic or gradient elution. Quantify the radiolabeled substrate and product using an in-line radioactivity detector or by collecting fractions and performing liquid scintillation counting.

-

TLC: Re-dissolve the extract in a small volume of solvent and spot it onto a TLC plate. Develop the plate in a suitable solvent system to separate the two steroids. Visualize the spots (e.g., using a phosphorimager) and scrape the corresponding areas into scintillation vials for quantification.

-

-

Calculation of Activity: Calculate the percentage conversion of [³H]-11-dehydrocorticosterone to [³H]-corticosterone and express the enzyme activity as pmol of product formed per minute per mg of protein.

Detailed Protocol for 11β-HSD2 Dehydrogenase Activity Assay

This protocol outlines the measurement of the conversion of corticosterone to 11-dehydrocorticosterone.

Materials:

-

Tissue homogenates or cell lysates from a source rich in 11β-HSD2 (e.g., kidney)

-

Buffer (e.g., Tris-HCl, pH 8.5)

-

NAD+

-

[³H]-corticosterone (radiolabeled substrate)

-

Unlabeled corticosterone

-

Other materials as listed in the 11β-HSD1 assay protocol.

Procedure:

-

Reaction Mixture Preparation: Prepare the reaction mixture containing buffer, NAD+ (e.g., 1-2 mM), and the tissue homogenate or cell lysate.

-

Initiation of Reaction: Initiate the reaction by adding a mixture of unlabeled corticosterone and a tracer amount of [³H]-corticosterone.

-

Incubation, Termination, Extraction, Drying, Separation, and Quantification: Follow steps 3-7 as described in the 11β-HSD1 protocol, ensuring the separation method effectively resolves corticosterone and 11-dehydrocorticosterone.

-

Calculation of Activity: Calculate the percentage conversion of [³H]-corticosterone to [³H]-11-dehydrocorticosterone and express the enzyme activity as pmol of product formed per minute per mg of protein.

Conclusion and Future Directions

The 11β-HSD enzymes are indispensable regulators of glucocorticoid action, with their intricate interplay determining the tissue-specific availability of active hormones like corticosterone. The reductase activity of 11β-HSD1 amplifies glucocorticoid signaling in metabolic tissues, while the dehydrogenase activity of 11β-HSD2 protects mineralocorticoid receptors in epithelial tissues. A thorough understanding of the metabolism of 11-dehydrocorticosterone and the factors governing the activity of these enzymes is paramount for elucidating their roles in health and disease.

The development of selective inhibitors for 11β-HSD1 has been a major focus for the treatment of metabolic disorders. Future research should continue to explore the therapeutic potential of modulating 11β-HSD activity, not only in metabolic diseases but also in inflammatory conditions and neurological disorders. Further investigation into the tissue-specific regulation of these enzymes and the identification of novel substrates will undoubtedly open new avenues for therapeutic intervention. The detailed methodologies and conceptual frameworks provided in this guide are intended to support and accelerate these critical research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD11B1 hydroxysteroid 11-beta dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. 11β-hydroxysteroid dehydrogenase type-II activity is affected by grapefruit juice and intense muscular work - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Khan Academy [khanacademy.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 11-Dehydrocorticosterone and its Mineralocorticoid Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Dehydrocorticosterone (11-DHC) is a key metabolite in corticosteroid metabolism, primarily regarded as the inactive form of corticosterone, the main glucocorticoid in rodents. Its physiological role is intrinsically linked to the activity of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system, which regulates the access of corticosteroids to both mineralocorticoid (MR) and glucocorticoid receptors (GR). While generally considered to possess negligible direct mineralocorticoid activity, its potential for conversion back to active corticosterone and its role in modulating local steroid signaling pathways make it a significant molecule in the study of electrolyte balance, blood pressure regulation, and steroid hormone pharmacology. This guide provides a comprehensive overview of the mineralocorticoid activity of 11-DHC, detailing its receptor binding affinity, transactivation potential, and in vivo effects, alongside the experimental methodologies used for its characterization.

Introduction

The mineralocorticoid receptor (MR) plays a pivotal role in the regulation of sodium and potassium homeostasis, and consequently, in the control of blood pressure. While aldosterone is the principal physiological mineralocorticoid, the MR exhibits a high affinity for glucocorticoids like cortisol (in humans) and corticosterone (in rodents), which circulate at concentrations 100- to 1000-fold higher than aldosterone.[1][2] The selective action of aldosterone in mineralocorticoid target tissues is made possible by the "gatekeeper" enzyme, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[3] This enzyme catalyzes the conversion of potent glucocorticoids into their inactive 11-keto metabolites, namely cortisone from cortisol and 11-dehydrocorticosterone from corticosterone.[1] These inactive metabolites have a markedly reduced affinity for the MR, thus allowing aldosterone to occupy and activate the receptor.[1]

Conversely, the isoform 11β-HSD1 can catalyze the reverse reaction, converting 11-DHC back to corticosterone, thereby reactivating its glucocorticoid and potential mineralocorticoid effects at a local tissue level.[4] This interplay between 11β-HSD1 and 11β-HSD2 creates a sophisticated mechanism of tissue-specific prereceptor steroid metabolism that dictates the local hormonal milieu and receptor activation. Understanding the direct and indirect mineralocorticoid activities of 11-DHC is therefore crucial for dissecting the complexities of steroid hormone action and for the development of novel therapeutic agents targeting the MR.

Quantitative Data on Mineralocorticoid Receptor Interaction

The following table summarizes the quantitative data regarding the interaction of 11-Dehydrocorticosterone, Aldosterone, and Corticosterone with the mineralocorticoid receptor.

| Compound | Parameter | Value | Species/System | Reference |

| 11-Dehydrocorticosterone | Binding Affinity (Ki) | Very Low / Negligible | - | [1] |

| MR Transactivation (EC50) | > 1 µM (activates only at high micromolar concentrations) | Human MR in a renal cell line | [5] | |

| Aldosterone | Binding Affinity (Kd) | ~0.5 - 1 nM | Rat, Rabbit, Human | [6][7][8] |

| MR Transactivation (EC50) | 0.07 - 2.28 nM | Skate, Human, Rat | [1][9] | |

| Corticosterone | Binding Affinity (Kd) | ~0.5 nM | Rat | [6] |

| MR Transactivation (EC50) | 0.09 - 2.84 nM | Skate, Rat | [1] |

Signaling Pathways and Metabolic Conversion

The biological activity of 11-Dehydrocorticosterone is primarily determined by its metabolic conversion and its interaction with the mineralocorticoid receptor signaling pathway.

Experimental Protocols

Detailed methodologies for assessing the mineralocorticoid activity of 11-Dehydrocorticosterone are provided below.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the mineralocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

References

- 1. 11βHSD2 Efficacy in Preventing Transcriptional Activation of the Mineralocorticoid Receptor by Corticosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of mineralocorticoid receptor blockade on glucocorticoid-induced renal injury in adrenalectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cortisol to cortisone: glucocorticoid to mineralocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 11 beta-hydroxysteroid dehydrogenase-2 is a high affinity corticosterone-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucocorticoid metabolism by 11-beta hydroxysteroid dehydrogenase type 2 modulates human mineralocorticoid receptor transactivation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Affinity of corticosteroids for mineralocorticoid and glucocorticoid receptors of the rabbit kidney: effect of steroid substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Endogenous 11-Dehydrocorticosterone: Plasma and Tissue Levels, Measurement Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous glucocorticoid metabolite, 11-Dehydrocorticosterone (11-DHC). It summarizes quantitative data on its levels in plasma and various tissues, details experimental protocols for its measurement, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for professionals in research and drug development.

Endogenous Levels of 11-Dehydrocorticosterone

11-Dehydrocorticosterone is the inactive metabolite of corticosterone, the primary glucocorticoid in rodents. Its levels are a key indicator of the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which play a crucial role in modulating local glucocorticoid action.

Table 1: Endogenous 11-Dehydrocorticosterone Levels in Plasma/Serum

| Species | Sample Type | Concentration | Measurement Method |

| Human | Plasma | ~50 nmol/L | Not Specified |

| Rat | Plasma | ~5 nmol/L | Not Specified |

| Mouse | Plasma | ~5 nmol/L | Not Specified |

| Wistar Rat (1 week old) | Serum | 1.7 ± 1.2 ng/mL | ELISA |

| Wistar Rat (3-14 weeks old) | Serum | 7.8 ± 2.6 ng/mL | ELISA |

| Mouse | Plasma | 3–40 ng/mL (4–120 nM) | LC-MS/MS |

| Rat (baseline, male) | Serum | Lower than corticosterone | ELISA |

| Rat (baseline, female) | Serum | Higher than males | ELISA |

| Rat (post-restraint stress) | Serum | Increased levels | ELISA |

| Mouse (basal) | Plasma | 2–7 nM | Not Specified |

| Mouse (acute stress) | Plasma | >25 nM | Not Specified |

Table 2: Endogenous 11-Dehydrocorticosterone Levels in Tissues

| Species | Tissue | Concentration | Measurement Method |

| Rat | Renal Cortex (interstitial fluid) | Lower than corticosterone | LC-MS/MS |

| Rat | Renal Medulla (interstitial fluid) | Lower than corticosterone | LC-MS/MS |

Experimental Protocols for 11-Dehydrocorticosterone Measurement

Accurate quantification of 11-DHC is critical for understanding its physiological and pathological roles. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA provides a high-throughput method for quantifying 11-DHC. The following is a general protocol for a competitive ELISA.

Principle: This assay is based on the competitive binding between 11-DHC in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled 11-DHC for a limited number of antibodies coated on the microplate.

Materials:

-

Anti-11-DHC antibody pre-coated 96-well plate

-

11-DHC standards

-

Sample diluent

-

HRP-conjugate solution

-

Wash buffer

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Serum/Plasma: Samples may require extraction. A direct method without extraction has also been described, but validation is crucial.[1]

-

Bring all reagents and samples to room temperature.

-

-

Standard and Sample Addition:

-

Add 50 µL of standards and samples to the appropriate wells.

-

-

Competitive Reaction:

-

Add 50 µL of HRP-conjugate to each well.

-

Incubate for 1 hour at 37°C.

-

-

Washing:

-

Aspirate and wash each well with wash buffer four times.

-

-

Substrate Incubation:

-

Add 100 µL of TMB substrate to each well.

-

Incubate for 15-20 minutes at 37°C in the dark.

-

-

Stopping the Reaction:

-

Add 50 µL of stop solution to each well.

-

-

Data Acquisition:

-

Read the absorbance at 450 nm within 15 minutes.

-

-

Calculation:

-

Calculate the percentage of binding for each standard and sample.

-

Plot a standard curve and determine the concentration of 11-DHC in the samples.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high specificity and sensitivity for the quantification of 11-DHC.

Principle: This method involves the separation of 11-DHC from other sample components by liquid chromatography, followed by its detection and quantification based on its mass-to-charge ratio using a tandem mass spectrometer.

Materials:

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

C18 reverse-phase column

-

Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

-

Formic acid

-

Internal standard (e.g., deuterated 11-DHC)

-

Extraction solvent (e.g., methyl tert-butyl ether or chloroform)

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 150 µL of plasma, add an internal standard.[2]

-

Add 1.5 mL of chloroform and vortex thoroughly.[2]

-

Centrifuge to separate the phases.

-

Transfer the organic (lower) layer to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

-

-

Chromatographic Separation:

-

Column: ACE Excel 2 C18-AR (2.1 × 150 mm; 2 μm) or equivalent.[2]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A time-gradient is used to elute 11-DHC.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 11-DHC and the internal standard. For example, m/z 345.1 -> 121.2 for 11-DHC.[2]

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

-

-

Data Analysis:

-

Quantify 11-DHC by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The limit of quantitation (LOQ) for this method can be as low as 0.25 ng/mL.[2]

-

Signaling Pathways and Experimental Workflows

The balance between corticosterone and 11-DHC is tightly regulated by the 11β-HSD enzymes, which act as a crucial pre-receptor control mechanism for glucocorticoid signaling.

Caption: Glucocorticoid metabolism by 11β-HSD enzymes.

The diagram above illustrates the intracellular conversion of active corticosterone to inactive 11-DHC by 11β-HSD2, and the regeneration of corticosterone from 11-DHC by 11β-HSD1, which then binds to the glucocorticoid receptor to elicit a cellular response.

Caption: Experimental workflow for 11-DHC quantification.

This workflow outlines the key steps involved in the quantification of 11-DHC from biological samples using LC-MS/MS, from sample preparation to data analysis.

References

- 1. Development of an enzyme-linked immunosorbent assay for serum 11-dehydrocorticosterone in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]